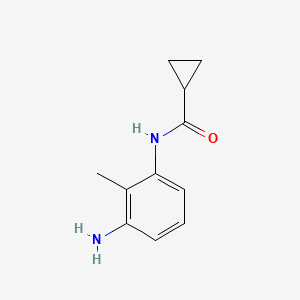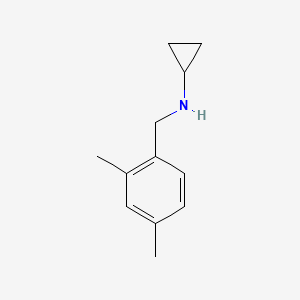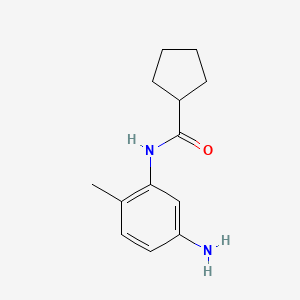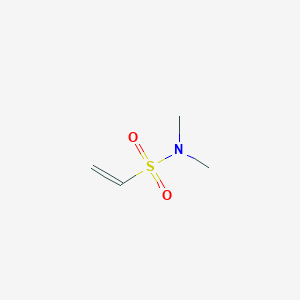
N,N-dimethylethenesulfonamide
Vue d'ensemble
Description
N,N-Dimethylethenesulfonamide is an organic compound with the molecular formula C4H9NO2S It is characterized by the presence of a sulfonamide group attached to an ethene backbone, with two methyl groups attached to the nitrogen atom
Applications De Recherche Scientifique
N,N-Dimethylethenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its derivatives are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Analyse Biochimique
Biochemical Properties
N,N-Dimethylethenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neutral organics and exhibits a high water solubility at 25°C . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate its role in biochemical processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular metabolism is particularly notable, as it can alter the metabolic flux and metabolite levels within cells . Additionally, it has been shown to affect the stability and degradation of certain cellular components over time .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and interact with neutral organics plays a crucial role in its mechanism of action . These interactions can result in the modulation of various biochemical pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that this compound has a half-life of approximately 1.072 days under standard laboratory conditions . Long-term exposure to the compound can lead to alterations in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for maintaining cellular homeostasis and function . Its interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The compound’s high water solubility facilitates its transport across cell membranes and into various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for the compound’s activity and function within cells . The compound’s interactions with cellular components can influence its distribution and effectiveness in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethylethenesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethene sulfonyl chloride with dimethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as resin-based catalysts, can enhance the efficiency of the reaction and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Mécanisme D'action
The mechanism by which N,N-dimethylethenesulfonamide exerts its effects depends on its application. In the context of lithium-oxygen batteries, it acts as a stable electrolyte solvent that facilitates the charge-discharge reactions by forming highly degradable lithium peroxide (Li2O2), which reduces the charging voltage and suppresses electrolyte decomposition . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethanesulfonamide: Similar in structure but with an ethane backbone instead of ethene.
N,N-Dimethylmethanesulfonamide: Contains a methane backbone and is used in different chemical contexts.
Uniqueness
N,N-Dimethylethenesulfonamide is unique due to its ethene backbone, which imparts different reactivity and stability compared to its ethane and methane counterparts. This structural difference can influence its chemical behavior and suitability for specific applications, such as its use in lithium-oxygen batteries where high chemical stability is crucial .
Propriétés
IUPAC Name |
N,N-dimethylethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4-8(6,7)5(2)3/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRJFSXEOEOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597618 | |
| Record name | N,N-Dimethylethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7700-07-4 | |
| Record name | N,N-Dimethylethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylethene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the polymerization of N,N-dimethylethenesulfonamide differ from ethenesulfonamide, and what is the proposed reason for this difference?
A1: this compound polymerizes at a significantly slower rate compared to ethenesulfonamide when subjected to γ-irradiation. [] This difference is attributed to the presence of the N-methyl groups in this compound. The researchers suggest that N-methyl structures increase irradiation instability, similar to the observed trend in amides and N-methylamides in carbon tetrachloride. [] This instability likely interferes with the polymerization process, leading to a reduced rate.
Q2: What is the preferred method for synthesizing this compound, and what is the isomeric composition of the resulting product?
A2: A simple and efficient method for synthesizing this compound involves the dehydration of N,N-dimethyl-2-hydroxypropanesulfonamide using a MeSO2Cl/organic base system. [] This protocol allows for a one-pot synthesis, bypassing the isolation of intermediate mesyl derivatives. Interestingly, the synthesized this compound exists as a mixture of E- and Z-isomers in an 88:12 ratio, as determined by 1H NMR spectroscopy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



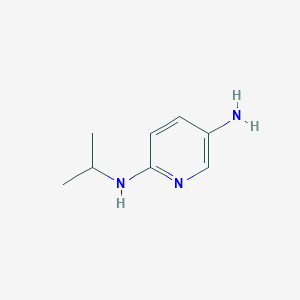
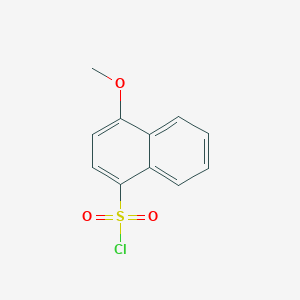

![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)




